12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It belongs to the class of substituted urea derivatives. [] AUDA is widely used in scientific research to investigate the physiological and pathological roles of sEH and its substrates, epoxyeicosatrienoic acids (EETs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Auda is classified as a small organic molecule with the molecular formula . It is primarily sourced from chemical manufacturers and suppliers specializing in research chemicals, such as Cayman Chemical and MedChemExpress . The compound is categorized under enzyme inhibitors, specifically targeting the soluble epoxide hydrolase pathway, which plays a crucial role in lipid metabolism and inflammatory processes.
The synthesis of Auda typically involves multi-step organic reactions. One common method includes the condensation of specific amines with carbonyl compounds to form indoline derivatives, which are further modified to introduce functional groups necessary for sEH inhibition. The synthesis process can be summarized as follows:
Technical details regarding reaction conditions, yields, and purification methods are critical for reproducibility in research settings.
Auda's molecular structure can be represented by its chemical formula . The compound features an indoline core structure, which is essential for its biological activity.
The detailed structural analysis can be visualized through molecular modeling tools or crystallography data available in chemical databases.
Auda primarily participates in biochemical reactions as an inhibitor of sEH. The mechanism involves binding to the active site of the enzyme, preventing it from converting epoxides into diols. This inhibition can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects.
The technical details of these reactions include:
The mechanism of action for Auda revolves around its role as a soluble epoxide hydrolase inhibitor. By inhibiting sEH, Auda prevents the hydrolysis of EETs, thereby enhancing their bioavailability and prolonging their physiological effects.
Auda has several applications in scientific research:
AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) inhibits soluble epoxide hydrolase (sEH) through optimized molecular interactions within the enzyme’s catalytic domain. Its structure comprises three critical regions:
Molecular dynamics simulations reveal that AUDA’s aliphatic chain adopts a U-shaped conformation, optimally occupying the sEH substrate channel. This spatial arrangement sterically blocks epoxide-containing substrates like epoxyeicosatrienoic acids (EETs) from accessing the catalytic center [1].
Table 1: Key Binding Interactions of AUDA in sEH
AUDA Structural Region | Interacting sEH Residues | Interaction Type |
---|---|---|
Adamantyl group | Trp336, Met339, Phe381 | Hydrophobic |
Urea linker | Asp335, Tyr466 | Hydrogen bonding |
Carboxylic acid terminus | His524 | Ionic |
Aliphatic chain | Leu408, Val498 | Van der Waals |
AUDA exhibits markedly different inhibitory potencies between species due to structural variations in sEH active sites:
Kinetic analyses confirm AUDA acts as a competitive inhibitor in both species, with inhibition constants (Ki) of 4.8 nM (mouse) and 15.3 nM (human). The species divergence arises from amino acid substitutions at positions 384 (Gln in humans vs. Glu in mice) and 419 (Met in humans vs. Leu in mice), altering electrostatic potential and substrate accessibility [1] [3].
Table 2: Comparative Inhibition Kinetics of AUDA
Parameter | Mouse sEH | Human sEH | Notes |
---|---|---|---|
IC₅₀ | 18 ± 2 nM | 69 ± 5 nM | Fluorometric assay |
Ki | 4.8 nM | 15.3 nM | Competitive inhibition |
Hydrophobic volume | 214 ų | 287 ų | Molecular dynamics simulation |
While AUDA functions primarily as an orthosteric inhibitor, recent studies identify endogenous electrophilic lipids that allosterically regulate sEH:
This allostery synergizes with orthosteric inhibitors like AUDA: Nitro fatty acids increase AUDA’s residence time in the active site by 2.3-fold, suggesting potential for combination therapies targeting inflammatory pathways [7].
Table 3: Allosteric vs. Orthosteric sEH Modulation
Feature | Orthosteric (AUDA) | Allosteric (NO₂-FAs) |
---|---|---|
Binding site | Catalytic domain | C-terminal cysteines (C423/C522) |
Inhibition type | Competitive | Non-competitive |
Covalent binding | No | Yes |
Effect on EETs | Directly blocks hydrolysis | Indirectly slows hydrolysis rate |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7